molecular formula C5H11N3O2 B15223717 (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide

Cat. No.: B15223717
M. Wt: 145.16 g/mol
InChI Key: SITHLABUOSXLLI-UHFFFAOYSA-N
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Description

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is a chemical compound with a unique structure that includes an oxime group and an isopropylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide typically involves the reaction of an appropriate precursor with hydroxylamine. One common method is the reaction of an isopropylacetamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 0-25°C to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cefdinir: A cephalosporin antibiotic with a similar oxime group.

    Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Another compound with a hydroxyimino group.

Uniqueness

(Z)-2-Amino-2-(hydroxyimino)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropylamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

(2Z)-2-amino-2-hydroxyimino-N-propan-2-ylacetamide

InChI

InChI=1S/C5H11N3O2/c1-3(2)7-5(9)4(6)8-10/h3,10H,1-2H3,(H2,6,8)(H,7,9)

InChI Key

SITHLABUOSXLLI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NC(=O)/C(=N/O)/N

Canonical SMILES

CC(C)NC(=O)C(=NO)N

Origin of Product

United States

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